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For Immediate Release

[City, State] — December 8, 2025 — In the landscape of neurological research, the selective
modulation of AMPA receptors (AMPARS) associated with transmembrane AMPA receptor
regulatory proteins (TARPS) has emerged as a promising therapeutic strategy. Specifically,
targeting TARP-y8, which is predominantly expressed in the forebrain, offers the potential for
treating conditions like epilepsy with greater precision and fewer side effects than non-selective
AMPAR antagonists. This guide provides a detailed head-to-head comparison of two leading
investigational compounds in this class: LY3130481 (also known as CERC-611) and JNJ-
55511118.

This document is intended for researchers, scientists, and drug development professionals,
offering a comprehensive overview of the available preclinical data, experimental protocols,
and underlying mechanisms of action for these two molecules.

Mechanism of Action: Targeting the TARP-y8/AMPA
Receptor Complex

Both LY3130481 and JNJ-55511118 are negative allosteric modulators (NAMS) that selectively
target AMPA receptors associated with the TARP-y8 auxiliary subunit.[1] TARP-y8 is highly
expressed in brain regions implicated in seizure generation, such as the hippocampus.[1][2] By
selectively inhibiting TARP-y8-containing AMPA receptors, these compounds aim to reduce
neuronal hyperexcitability, the hallmark of epilepsy, while sparing AMPA receptors in other brain

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b608737?utm_src=pdf-interest
https://www.benchchem.com/product/b608737?utm_src=pdf-body
https://www.benchchem.com/product/b608737?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20951004/
https://pubmed.ncbi.nlm.nih.gov/20951004/
https://www.tocris.com/products/jnj-55511118_6278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

regions, like the cerebellum, where TARP-y2 is more prevalent. This regional selectivity is
hypothesized to reduce motor side effects, such as ataxia and dizziness, commonly associated
with broad-spectrum AMPA receptor antagonists.[2][3]

The binding site for these compounds is located at the interface between the TARP-y8 subunit
and the pore-forming GIuA subunit of the AMPA receptor.[4] By binding to this site, LY3130481
and JNJ-55511118 disrupt the interaction between TARP-y8 and the AMPA receptor, thereby
modulating its function.[5]

Fig. 1: Signaling pathway of TARP-y8 associated AMPA receptors and inhibition by LY3130481
and JNJ-55511118.

Quantitative Data Presentation

The following tables summarize the available quantitative data for LY3130481 and JNJ-
55511118, compiled from various preclinical studies. It is important to note that direct head-to-
head comparative studies are limited, and thus, variations in experimental conditions should be
considered when interpreting these data.

Table 1: In Vitro Binding Affinity and Potency

Parameter LY3130481 JNJ-55511118
T . TARP-y8 associated AMPA TARP-y8 associated AMPA
arge
J Receptors Receptors

o . _ Not explicitly reported, but has
Binding Affinity (Ki) 26 nM[2]
nanomolar potency|[6]

Potency (pIC50) 9.8 (in mice)[7] Not explicitly reported

Table 2: Preclinical Anticonvulsant Efficacy

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.tocris.com/products/jnj-55511118_6278
https://pubmed.ncbi.nlm.nih.gov/10510977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8336716/
https://www.benchchem.com/product/b608737?utm_src=pdf-body
https://www.researchgate.net/publication/298794700_Discovery_and_Characterization_of_AMPA_Receptor_Modulators_Selective_for_TARP-g8
https://www.benchchem.com/product/b608737?utm_src=pdf-body
https://www.benchchem.com/product/b608737?utm_src=pdf-body
https://www.researchgate.net/publication/320332146_Auxiliary_subunits_of_AMPA_receptors_The_discovery_of_a_forebrain-selective_antagonist_LY3130481CERC-611
https://www.tocris.com/products/jnj-55511118_6278
https://www.rapportrx.com/wp-content/uploads/2024/12/UPDATED-RAPP-AES-History-Poster2-90x44-Dec24-v10a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

JNJ-55511118

Model LY3130481 (ED50) Species
(ED50)
Pentylenetetrazole ) )
) Fully protective (dose Active (dose not
(PTZ)-induced - - Rat/Mouse
) not specified)[8] specified)[7]
seizures
o Active (dose not Active (dose not
Corneal Kindling - - Mouse
specified)[8][9] specified)[5][7]
Active (dose not Active (dose not
6 Hz Seizure Model -~ -~ Mouse
specified)[10] specified)[5]
o Active (dose not Active (dose not
Amygdala Kindling N N Rat/Mouse
specified)[8][9] specified)[7]
Frings Audiogenic Active (dose not
) - Not reported Mouse
Seizure specified)[8][9]
GAERS Absence Active (dose not
] -~ Not reported Rat
Seizures specified)[9]
Table 3: Pharmacokinetic Profile in Rodents
Parameter LY3130481 JNJ-55511118 Species
) o ] ] Orally bioavailable
Bioavailability Orally bioavailable[10] ) Mouse/Rat
and brain penetrant[2]
>80% receptor
o occupancy up to 6
Receptor Occupancy Not explicitly reported Mouse
hours post 10 mg/kg
oral dose[4]
Cmax Not explicitly reported Not explicitly reported Mouse/Rat
o ~0.5 hours (for VGB
Tmax Not explicitly reported Rat
racemate)[11]
) o 2-3 hours (for VGB
Half-life (t1/2) Not explicitly reported Rat
racemate)[11]
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Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and
validation of findings. Below are summaries of the typical protocols used in the preclinical
evaluation of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Binding Assay Data Analysis

Incubate Membranes with:
—» - Radioligand Rapid Filtration e ackncHiby
~Test Compound (LY3130481 or JNJ-55511118) 3

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Head-to-Head Comparison: LY3130481 vs. JNJ-
55511118 for TARP-y8 Modulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608737#head-to-head-comparison-of-ly3130481-
and-jnj-55511118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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